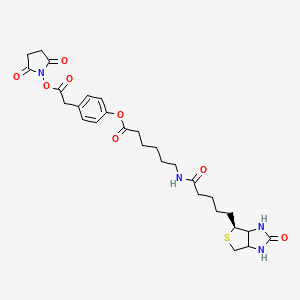

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is a complex organic compound widely used in biochemical research. This compound is known for its role in biotinylation, a process that attaches biotin to proteins and other macromolecules, facilitating their detection and purification.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves multiple steps. Typically, the process begins with the preparation of biotinylated caproic acid, which is then reacted with 4-hydroxyphenylpropionic acid. The final step involves the esterification of the carboxylic acid group with N-hydroxysuccinimide under dehydrating conditions, often using dicyclohexylcarbodiimide (DCC) as a coupling agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

化学反応の分析

Types of Reactions: 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group is reactive towards nucleophiles, making it suitable for conjugation with amines and other nucleophilic groups on biomolecules .

Common Reagents and Conditions: Common reagents used in reactions with this compound include primary amines, which react with the N-hydroxysuccinimide ester to form stable amide bonds. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .

Major Products: The major products formed from these reactions are biotinylated biomolecules, which can be used in various biochemical assays and purification processes .

科学的研究の応用

Bioconjugation and Protein Labeling

Overview:

BAPPS is primarily used for bioconjugation, where it serves as a reagent for attaching biotin to proteins through a cleavable connector arm. This property is crucial in various biochemical assays and therapeutic applications.

Applications:

- Affinity Purification: Biotinylated proteins can be easily purified using streptavidin-coated surfaces, which have a high affinity for biotin. This method enhances the yield of target proteins from complex mixtures.

- Detection Assays: In immunoassays, biotinylated antibodies can be detected using streptavidin conjugates linked to enzymes or fluorescent dyes, improving sensitivity and specificity.

Case Study:

A study published in Archives of Biochemistry and Biophysics demonstrated the effectiveness of BAPPS in labeling antibodies for enhanced detection in ELISA assays. The use of biotin-streptavidin systems resulted in a significant increase in signal intensity compared to non-biotinylated controls .

Drug Delivery Systems

Overview:

BAPPS can be utilized in drug delivery systems where biotinylated carriers are designed to target specific cells or tissues that express receptors for biotin.

Applications:

- Targeted Therapy: By conjugating therapeutic agents to biotinylated carriers, researchers can enhance the delivery of drugs specifically to cancer cells or other targeted tissues.

- Controlled Release: The cleavable connector arm allows for controlled release of therapeutic agents once inside the target cells.

Case Study:

Research has shown that biotinylated nanoparticles loaded with chemotherapeutic agents demonstrated improved targeting and reduced side effects in preclinical models of cancer . The study highlighted the potential of using BAPPS for developing targeted drug delivery systems.

Diagnostic Applications

Overview:

BAPPS is also employed in diagnostic applications, particularly in the development of biosensors and diagnostic kits.

Applications:

- Biosensors: Biotinylated probes can be used in biosensors to detect specific biomolecules, enhancing sensitivity through the use of streptavidin-based amplification methods.

- Diagnostic Kits: In vitro diagnostics often utilize biotin-streptavidin interactions to improve assay performance.

Case Study:

A recent publication detailed the development of a biosensor utilizing BAPPS for the detection of biomarkers associated with infectious diseases. The incorporation of biotinylated antibodies significantly improved detection limits compared to traditional methods .

Research Tools

Overview:

In research settings, BAPPS is valuable as a tool for studying protein interactions and dynamics.

Applications:

- Protein Interaction Studies: By attaching biotin to proteins involved in signaling pathways, researchers can study interactions using pull-down assays.

- Cellular Imaging: Biotinylated proteins can be visualized in live-cell imaging studies using fluorescently labeled streptavidin.

Case Study:

A study investigating protein-protein interactions involved using BAPPS to biotinylate signaling proteins, which were then analyzed through mass spectrometry. This approach provided insights into complex signaling networks within cells .

作用機序

The mechanism of action of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves the formation of a stable amide bond between the ester group and nucleophilic groups on target biomolecules. This reaction is facilitated by the high reactivity of the N-hydroxysuccinimide ester, which acts as a leaving group during the nucleophilic substitution reaction .

類似化合物との比較

Similar Compounds:

- 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid

- N-Hydroxysuccinimide Ester

- Biotinylated caproic acid derivatives

Uniqueness: What sets 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester apart from similar compounds is its dual functionality. It combines the biotinylation capability of biotinylated caproic acid with the high reactivity of N-hydroxysuccinimide ester, making it a versatile tool for bioconjugation applications .

生物活性

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester (often referred to as BPE) is a biotin derivative that serves as a versatile reagent in biochemical research. Its primary application lies in the covalent attachment of biotin to proteins, facilitating various biochemical assays and applications in biotechnology. This article delves into its biological activity, mechanisms of action, and applications in research.

- Molecular Formula : C28H36N4O8S

- Molecular Weight : 588.67 g/mol

- CAS Number : 1322623-44-8

The N-hydroxysuccinimide (NHS) ester functionality of BPE allows it to react with primary amines on proteins, leading to the formation of stable amide bonds. This reaction is critical for creating biotinylated proteins that can be used in various assays, including affinity purification and detection methods.

Affinity Binding

Biotin is known for its strong affinity for streptavidin and avidin, which are commonly used in biochemical assays. The biological activity of BPE is primarily characterized by its ability to facilitate this binding, enhancing the sensitivity and specificity of assays.

- Protein Labeling : BPE can be used to label proteins with biotin, allowing for their subsequent isolation using streptavidin-coated surfaces or beads.

- Enzyme Activity Studies : Biotinylated enzymes can be tracked and quantified using streptavidin-based detection methods.

Case Studies

Applications in Research

BPE's biological activity makes it a valuable tool across various fields:

- Diagnostics : Used in developing assays for disease markers by enabling the immobilization of antibodies or other biomolecules.

- Protein Interaction Studies : Facilitates the study of protein-protein interactions through pull-down assays.

- Cell Biology : Biotinylation allows for tracking proteins within live cells and studying their localization.

特性

IUPAC Name |

[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O8S/c33-22(7-4-3-6-21-27-20(17-41-21)30-28(38)31-27)29-15-5-1-2-8-25(36)39-19-11-9-18(10-12-19)16-26(37)40-32-23(34)13-14-24(32)35/h9-12,20-21,27H,1-8,13-17H2,(H,29,33)(H2,30,31,38)/t20?,21-,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQZGRUKPCANAL-NOSKCJGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCC[C@H]3C4C(CS3)NC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。